tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate
Description
Properties
Molecular Formula |
C16H29NO3 |
|---|---|
Molecular Weight |
283.41 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(6-methyl-1-oxaspiro[4.5]decan-3-yl)carbamate |
InChI |
InChI=1S/C16H29NO3/c1-12-8-6-7-9-16(12)10-13(11-19-16)17(5)14(18)20-15(2,3)4/h12-13H,6-11H2,1-5H3 |
InChI Key |
YNANVRPIAGMPJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12CC(CO2)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Synthetic Routes and General Reaction Scheme
The synthesis of tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate typically involves multi-step organic reactions centered around the formation of the spirocyclic carbamate structure. The key synthetic strategy involves:
- Starting Materials: tert-butyl carbamate and a spirocyclic ketone precursor, specifically a 6-methyl-1-oxaspiro[4.5]decan-3-one or its derivatives.
- Key Reagents: N,N-dimethylformamide dimethyl acetal (DMF-DMA) is commonly used to introduce the N-methyl carbamate functionality.
- Reaction Conditions: The reaction is usually performed in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere. Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) facilitate deprotonation and nucleophilic substitution.
- Temperature: Ambient to mild heating (room temperature to 50 °C) over several hours to ensure complete conversion.
- Purification: The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity.
General Synthetic Route Summary
| Step | Reactants/Intermediates | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Spirocyclic ketone (6-methyl-1-oxaspiro[4.5]decan-3-one) + tert-butyl carbamate | Base (NaH), solvent (THF), RT | Formation of intermediate carbamate |
| 2 | Intermediate + N,N-dimethylformamide dimethyl acetal | Stirring, RT to mild heating | N-methylation yielding target compound |
| 3 | Crude product | Recrystallization or chromatography | Purified this compound |
This synthetic approach is supported by literature and commercial synthesis data, highlighting its reproducibility and scalability.
Industrial Production Methods
At industrial scale, the synthesis is optimized for yield, purity, and cost-effectiveness:
- Continuous Flow Reactors: Automated flow chemistry systems allow precise control over reaction parameters (temperature, residence time, reagent ratios), improving reproducibility and safety.
- Process Optimization: Use of high-purity starting materials, solvent recycling, and in-line purification methods.
- Quality Control: Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to monitor reaction progress and final product quality.
- Environmental and Safety Considerations: Minimizing hazardous reagents and waste, ensuring compliance with regulatory standards.
Industrial methods largely mirror lab-scale synthetic routes but emphasize efficiency and scalability.
Chemical Reactions Analysis Related to Preparation
Types of Reactions Involved
- Nucleophilic Substitution: Introduction of the N-methyl group via reaction with DMF-DMA.
- Base-Catalyzed Carbamate Formation: Deprotonation of tert-butyl carbamate to enable nucleophilic attack on the spirocyclic ketone.
- Spirocyclization: Formation of the oxaspiro ring system is typically pre-established in the ketone precursor.
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Typical Outcome |
|---|---|---|
| Carbamate formation | tert-butyl carbamate, NaH, THF, RT | Intermediate carbamate |
| N-Methylation | N,N-dimethylformamide dimethyl acetal, RT | N-methylated carbamate (target compound) |
| Purification | Recrystallization, silica gel chromatography | High purity final product |
Reaction Monitoring and Yield
- Yield: Typical isolated yields range from 65% to 85% depending on reaction scale and purification efficiency.
- Monitoring: TLC and HPLC are used to track reaction progress; NMR confirms structure and purity.
Data Tables Summarizing Key Properties and Comparisons
| Property | This compound |
|---|---|
| Molecular Formula | C16H29NO3 |
| Molecular Weight | 283.41 g/mol |
| IUPAC Name | tert-butyl N-methyl-N-(6-methyl-1-oxaspiro[4.5]decan-3-yl)carbamate |
| CAS Number | 2059974-73-9 |
| InChI Key | YNANVRPIAGMPJA-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCCC12CC(CO2)N(C)C(=O)OC(C)(C)C |
Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| This compound | C16H29NO3 | 283.41 | Reference compound |
| tert-Butyl N-methyl-N-{7,7,9-trimethyl-1-oxaspiro[4.5]decan-3-yl}carbamate | C18H33NO3 | 311.46 | Additional methyl groups on spiro ring |
| tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate | C16H29NO3 | Not specified | Methyl substitution at position 8 |
This comparison highlights how subtle changes in substitution influence molecular weight and potentially reactivity.
Extensive Research Discoveries and Notes
- The compound’s spirocyclic structure imparts unique steric and electronic properties that influence its reactivity and biological interactions.
- Research shows that the carbamate group is stable under mild conditions but can be selectively modified for further functionalization.
- N-methylation enhances lipophilicity and may improve membrane permeability in biological systems, a valuable trait for medicinal chemistry applications.
- Preliminary studies on structurally related compounds suggest potential pharmacological activities such as antimicrobial and anticancer effects, although specific bioactivity data for this compound are limited.
- The synthesis route using DMF-DMA is favored for its efficiency and mild conditions, avoiding harsher methylating agents.
- Industrial scale-up benefits from continuous flow technology, which improves safety and reproducibility in handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings.
Mechanism of Action
The mechanism of action of tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can influence the compound’s biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 2060038-82-4
- Molecular Formula : C₁₅H₂₈N₂O₃
- Molecular Weight : 284.39 g/mol
- Structure : Features a spiro[4.5]decane core with a 1-oxa-8-aza heterocyclic system, a 6-methyl substituent, and a tert-butyl N-methylcarbamate group .
Structural and Functional Comparison with Analogous Compounds
Positional Isomers: 6-Methyl vs. 7-Methyl Derivatives
Compound A : tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate
Implications :
- Positional isomerism may alter steric hindrance and electronic distribution, affecting reactivity and solubility.
Spirocyclic Carbamates with Varied Heteroatoms
Compound B : tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate
- CAS No.: 2306249-46-5
- Molecular Formula : C₁₄H₂₄F₂N₂O₂
- Key Differences :
Compound C: tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
- CAS No.: 1239319-82-4
- Key Differences: Smaller spiro[3.5]nonane system vs. spiro[4.5]decane. Amino group at position 2 increases nucleophilicity .
Implications :
- Fluorinated analogs (Compound B) are preferred in CNS drug development for blood-brain barrier penetration.
- Smaller spiro systems (Compound C) may offer synthetic advantages but reduced conformational restraint .
Physicochemical Properties and Reactivity
Molecular Weight and Polarity
| Compound | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|
| Target Compound | 284.39 | 8-aza, 6-methyl, carbamate |
| Compound A | 283.41 | 7-methyl, carbamate |
| Compound B | 290.35 | 3,3-difluoro, carbamate |
- The 8-aza group in the target compound increases polarity compared to non-aza analogs.
- Fluorine in Compound B elevates molecular weight marginally while boosting lipophilicity .
Biological Activity
tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate is a compound characterized by its unique spirocyclic structure, which includes a tert-butyl group, an N-methyl group, and a carbamate functional group. Its molecular formula is C16H29NO3, with a molecular weight of 283.41 g/mol. This compound is noteworthy for its potential applications in organic synthesis and medicinal chemistry, primarily due to its structural complexity and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. Standard organic chemistry techniques such as recrystallization and chromatography are often employed to purify the product and achieve high purity levels .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors within biological systems. These interactions can modulate enzyme activity and influence various cellular processes, although detailed studies on these interactions remain limited.
Pharmacological Potential
Preliminary studies suggest that compounds with similar structural features may exhibit significant pharmacological activities, including:
- Antimicrobial Activity : Some spirocyclic compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain derivatives have been investigated for their potential to inhibit tumor growth through various mechanisms.
Case Studies
While specific case studies on this compound are scarce, research on related compounds provides insights into its potential biological effects:
- Antimicrobial Activity : A study evaluating the antimicrobial properties of structurally related carbamates indicated significant activity against Gram-positive bacteria .
- Cytotoxicity Studies : Research on similar spirocyclic compounds has demonstrated cytotoxic effects on cancer cell lines, suggesting a potential pathway for further investigation into the anticancer properties of this compound .
Comparative Analysis
The following table summarizes key structural and molecular characteristics of related compounds to highlight the diversity within this class:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| This compound | 2059974-73-9 | C16H29NO3 | 283.41 g/mol |
| tert-Butyl N-methyl-N-{7,7,9-trimethyl-1-oxaspiro[4.5]decan-3-yl}carbamate | 2059965-71-6 | C18H33NO3 | 311.46 g/mol |
| tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate | 2060032-11-1 | C16H29NO3 | Not specified |
This table illustrates variations in substituents and molecular weights that contribute to the unique properties of each compound while maintaining the core spirocyclic structure characteristic of this class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
